molecular formula C7H4BrF2NO2 B8059641 1-Bromo-2-(difluoromethyl)-4-nitrobenzene

1-Bromo-2-(difluoromethyl)-4-nitrobenzene

Cat. No.: B8059641
M. Wt: 252.01 g/mol
InChI Key: YHTXWSSPXKCOIL-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a difluoromethyl group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the nitration of 1-bromo-2-(difluoromethyl)benzene using nitric acid and sulfuric acid under controlled conditions.

  • Halogenation: Bromination of 2-(difluoromethyl)-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or azo derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-2-(difluoromethyl)-4-aminobenzene.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in the presence of a catalyst.

Major Products Formed:

  • Nitroso Derivatives: Formed through the oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Benzene Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-nitrobenzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways involving nitro-containing molecules.

  • Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-4-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

  • 1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.

  • 1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the difluoromethyl group, leading to distinct chemical properties.

  • 2-Bromo-1-(difluoromethyl)benzene: Similar structure but different positioning of substituents, affecting its reactivity.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTXWSSPXKCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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